molecular formula C9H9FINO B8014201 4-Fluoro-2-iodo-N,N-dimethylbenzamide

4-Fluoro-2-iodo-N,N-dimethylbenzamide

Cat. No.: B8014201
M. Wt: 293.08 g/mol
InChI Key: BTSBTFZYZCTKLS-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-N,N-dimethylbenzamide is a halogenated benzamide derivative featuring a fluorine atom at the para-position (C4) and an iodine atom at the ortho-position (C2) on the benzene ring, with an N,N-dimethylated carboxamide group. This compound combines the electronic effects of fluorine (electron-withdrawing) and iodine (weakly electron-withdrawing but polarizable) with the steric and electronic influence of the dimethylamide moiety. Such structural features make it relevant in medicinal chemistry, catalysis, and materials science, particularly in reactions involving cross-coupling or esterification .

Properties

IUPAC Name

4-fluoro-2-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSBTFZYZCTKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-N,N-dimethylbenzamide typically involves the iodination of 4-fluoro-N,N-dimethylbenzamide. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 2-position of the benzene ring.

Industrial Production Methods

Industrial production methods for 4-Fluoro-2-iodo-N,N-dimethylbenzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzamide with boronic acids.

Scientific Research Applications

4-Fluoro-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-N,N-dimethylbenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Halogenated N,N-Dimethylbenzamides
Halogen substituents significantly influence reactivity in catalytic processes. For example:

  • Para-halogenated derivatives (e.g., 4-chloro-, 4-bromo-, and 4-iodo-N,N-dimethylbenzamide) exhibit high yields (85–89%) in manganese-catalyzed esterification due to favorable electronic effects and minimal steric hindrance .
  • For instance, 2-methyl-N,N-dimethylbenzamide yields only trace ester products due to steric hindrance .

Table 1: Substituent Effects on Esterification Yields

Compound Substituent Position Yield (%) Reference
4-Iodo-N,N-dimethylbenzamide Para (C4) 85
4-Bromo-N,N-dimethylbenzamide Para (C4) 89
4-Cyano-N,N-dimethylbenzamide Para (C4) 86
3-Methyl-N,N-dimethylbenzamide Meta (C3) 27
2-Methyl-N,N-dimethylbenzamide Ortho (C2) <5
4-Fluoro-2-iodo-N,N-dimethylbenzamide Ortho (C2), Para (C4) Predicted lower yield

Note: The target compound’s ortho-iodo group likely reduces reaction efficiency compared to para-halogenated analogs, though synergistic electronic effects from fluorine may partially offset this.

Electronic and Steric Considerations
  • Electron-Withdrawing Groups (EWGs): Fluorine (σₚ = +0.06) and iodine (σₚ = +0.18) enhance electrophilicity of the carbonyl group, facilitating nucleophilic attack in esterification. However, iodine’s polarizability may stabilize transition states in cross-coupling reactions .
  • Steric Effects: Ortho-substituents like iodine increase steric bulk, hindering rotational freedom. For example, rotational barriers (ΔG‡) in N,N-dimethylbenzamides correlate with substituent size and electronic effects. Solvent-dependent ¹³C NMR studies show that bulky substituents raise ΔG‡, reducing conformational flexibility .
Tautomerism and Stability

Unlike thione-thiol tautomerism observed in triazole-thiones (e.g., compounds [7–9] in ), 4-fluoro-2-iodo-N,N-dimethylbenzamide’s rigid dimethylamide group prevents tautomeric shifts, enhancing stability in synthetic applications .

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